molecular formula C12H13BrN2O B5775180 3-bromo-N'-cyclopentylidenebenzohydrazide

3-bromo-N'-cyclopentylidenebenzohydrazide

Cat. No.: B5775180
M. Wt: 281.15 g/mol
InChI Key: TWKADILAHISCSE-UHFFFAOYSA-N
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Description

3-Bromo-N’-cyclopentylidenebenzohydrazide is an organic compound with the molecular formula C12H13BrN2O. It is a derivative of benzohydrazide, featuring a bromine atom at the third position of the benzene ring and a cyclopentylidene group attached to the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-cyclopentylidenebenzohydrazide typically involves the reaction of 3-bromobenzoic acid hydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for 3-bromo-N’-cyclopentylidenebenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N’-cyclopentylidenebenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-N’-cyclopentylidenebenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-cyclopentylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Bromo-N’-cyclopentylidenebenzohydrazide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of 3-bromo-N’-cyclopentylidenebenzohydrazide lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-(cyclopentylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-5-3-4-9(8-10)12(16)15-14-11-6-1-2-7-11/h3-5,8H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKADILAHISCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=CC=C2)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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